Snc 80

Description

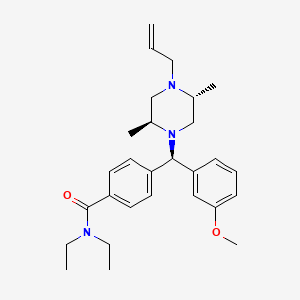

a highly-selective, nonpeptide delta opioid receptor agonist; structure given in first source

Properties

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWVAUSXZDRQPZ-UMTXDNHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)OC)N3C[C@H](N(C[C@@H]3C)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045662 |

Source

|

| Record name | 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156727-74-1 |

Source

|

| Record name | SNC 80 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156727-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156727741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNC-80 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L842QB22SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of SNC-80 in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNC-80 is a pioneering non-peptide δ-opioid receptor (DOR) agonist that has been instrumental in the pharmacological characterization of the DOR system. While initially lauded for its high selectivity for the DOR, subsequent research has unveiled a more complex mechanism of action, primarily involving the selective activation of μ-opioid receptor (MOR) and DOR heteromers in the central nervous system (CNS). This document provides a comprehensive overview of the molecular and cellular mechanisms underlying the actions of SNC-80, its impact on various neurotransmitter systems, and its resultant physiological and behavioral effects. Detailed experimental protocols and quantitative pharmacological data are presented to offer a complete technical resource for the scientific community.

Receptor Interaction and Primary Transduction

SNC-80 was developed as a highly selective agonist for the δ-opioid receptor.[1][2] However, compelling evidence now indicates that its most potent in vivo effects, particularly antinociception, are mediated through the selective activation of MOR-DOR heteromers.[1][3][4][5] SNC-80 is believed to target the δ-protomer within the heteromeric complex, leading to the activation of the entire receptor unit.[3] This interaction initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins of the Gαi/o family.

Upon binding, SNC-80 promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. Both subunits are active in signal transduction.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

Modulation of Ion Channels:

-

The Gβγ dimer directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[7] This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.[7]

-

SNC-80 also inhibits N-type voltage-gated calcium channels, which reduces calcium influx at the presynaptic terminal and thereby decreases the release of neurotransmitters.[8]

-

Evidence also points to the involvement of Ca2+-activated Cl- channels in the central antinociceptive effects of SNC-80.[9]

-

-

β-Arrestin Recruitment: SNC-80 is a potent recruiter of β-arrestin.[7][10] This interaction is crucial for receptor desensitization, internalization, and downstream signaling that is independent of G-proteins. The high degree of internalization prompted by SNC-80 may be linked to the development of tolerance and some of its adverse effects.[7][10]

Modulation of Central Neurotransmitter Systems

The activation of DORs and MOR-DOR heteromers by SNC-80 leads to significant modulation of several key neurotransmitter systems within the CNS, underlying its complex behavioral profile.

Glutamatergic System

SNC-80 exerts a profound, region-specific influence on the glutamatergic system. In the ventral hippocampus (CA3 region), SNC-80 increases extracellular glutamate (B1630785) levels.[11] This neuroexcitatory effect is believed to be the primary mechanism behind the convulsive, tremor-like behaviors observed at higher doses of the compound.[11] This effect is mediated by AMPA/kainate receptors.[11]

Dopaminergic System

While SNC-80 does not directly stimulate dopamine (B1211576) release on its own, it significantly enhances amphetamine-mediated dopamine efflux in the striatum.[12][13] This synergistic interaction is not direct but is orchestrated through a multi-step process involving other neurotransmitter systems:

-

SNC-80 inhibits GABAergic transmission.

-

This disinhibition leads to an increase in local glutamate release.

-

Glutamate then activates NMDA receptors on dopaminergic terminals, potentiating dopamine release.[13][14]

GABAergic System

The pro-convulsant effects of SNC-80 are also strongly linked to its inhibitory action on GABAergic neurons in the forebrain.[15] By activating DORs expressed on these inhibitory interneurons, SNC-80 suppresses their activity, leading to a state of disinhibition and increased network excitability, which can culminate in seizures.[15]

Neuropeptide Systems (Substance P)

In the spinal cord, SNC-80 demonstrates a clear mechanism for analgesia by inhibiting the release of the pro-nociceptive neuropeptide, Substance P, from the terminals of primary afferent C-fibers in the dorsal horn.[8] This presynaptic inhibition is a classic mechanism of opioid analgesia.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for SNC-80 from various in vitro and in vivo assays.

Table 1: Receptor Binding Affinities

| Receptor | Preparation | Radioligand | Ki (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) | Reference |

|---|---|---|---|---|---|---|

| δ-Opioid | Mouse Brain | [3H]Naltrindole | 9.4 | - | - | |

| μ-Opioid | Mouse Brain | [3H]DAMGO | 4653 | 495 | - | [16] |

| κ-Opioid | Mouse Brain | [3H]U69,593 | 2331 | - | 248 |[16] |

Table 2: In Vitro Functional Potency

| Assay | Preparation | Measured Effect | IC50 (nM) | Reference |

|---|---|---|---|---|

| Mouse Vas Deferens | Electrically stimulated contraction | Inhibition | 2.73 | [16] |

| Guinea Pig Ileum | Electrically stimulated contraction | Inhibition | 5457 | [16] |

| Ca2+ Fluorescence | HEK293 cells with μ–δ heteromers | Activation | 52.8 |[3] |

Table 3: In Vivo Antinociceptive Potency

| Test | Administration | A50 / ED50 | Species | Reference |

|---|---|---|---|---|

| Tail-Flick | i.c.v. | 104.9 nmol | Mouse | [16] |

| Tail-Flick | i.th. | 69.0 nmol | Mouse | [16] |

| Tail-Flick | i.p. | 57.0 mg/kg | Mouse | [16] |

| Hot-Plate | i.c.v. | 91.9 nmol | Mouse | [16] |

| Tail Flick | i.th. | 49 nmol (WT mice) | Mouse | [3] |

| Tail Flick | i.th. | 131 nmol (μ-KO mice) | Mouse | [3] |

| Tail Flick | i.th. | 327 nmol (δ-KO mice) | Mouse |[3] |

A50: Dose producing 50% of the maximum possible antinociceptive effect. ED50: Dose effective in 50% of subjects. i.c.v.: intracerebroventricular; i.th.: intrathecal; i.p.: intraperitoneal.

Visualized Signaling Pathways and Experimental Workflows

Caption: SNC-80 primary signaling pathways in a CNS neuron.

References

- 1. SNC-80 - Wikipedia [en.wikipedia.org]

- 2. SNC 80 | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 3. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Intrathecal SNC80, a Delta Receptor Ligand, on Nociceptive Threshold and Dorsal Horn Substance P Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A selective delta opioid receptor agonist SNC80, but not KNT-127, induced tremor-like behaviors via hippocampal glutamatergic system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic activity between the delta-opioid agonist SNC80 and amphetamine occurs via a glutamatergic NMDA-receptor dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

SNC-80: A Technical Guide to its Delta-Opioid Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNC-80 is a non-peptidic small molecule that has been instrumental in the study of the delta-opioid receptor (DOR). Initially characterized as a highly selective DOR agonist, emerging research has revealed a more complex pharmacological profile, including significant activity at mu-delta opioid receptor (MOR-DOR) heteromers. This technical guide provides a comprehensive overview of the selectivity profile of SNC-80, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Receptor Binding Affinity

The primary determinant of a ligand's selectivity is its binding affinity for its intended target relative to other potential targets. For SNC-80, this is typically quantified by determining its equilibrium dissociation constant (Ki) at the delta (δ), mu (μ), and kappa (κ) opioid receptors.

Table 1: SNC-80 Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Reported Ki (nM) | Selectivity Ratio (μ/δ) | Selectivity Ratio (κ/δ) | Reference |

| Delta (δ) | 0.625 - 1.8 | 495 | 248 | [1] |

| Mu (μ) | ~900 | [1] | ||

| Kappa (κ) | ~450 | [1] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

The data clearly indicates a high degree of selectivity of SNC-80 for the delta-opioid receptor over the mu and kappa subtypes in radioligand binding assays.[1]

Functional Activity

Beyond binding, the functional consequence of ligand-receptor interaction is crucial. This is assessed through various in vitro functional assays that measure the downstream signaling events following receptor activation.

Table 2: SNC-80 Functional Potency (EC50) and Efficacy

| Assay | Receptor/Cell System | EC50 (nM) | Efficacy | Reference |

| Adenylyl Cyclase Inhibition | Cloned human delta opioid receptors | 9.2 | Full Agonist | |

| [³⁵S]GTPγS Binding | Human neuroblastoma SH-SY5Y cells | 32 | Full Agonist | [2] |

| Calcium Fluorescence Assay | HEK-293 cells expressing μ–δ heteromers | 52.8 ± 27.8 | Robust Response | [3] |

| Mouse Vas Deferens Assay | Mouse Vas Deferens | 2.73 | Potent Inhibition | [1] |

| Guinea Pig Ileum Assay | Guinea Pig Ileum | 5457 | Weak Inhibition | [1] |

SNC-80 demonstrates potent agonist activity at the delta-opioid receptor, as evidenced by its low nanomolar EC50 values in assays measuring the inhibition of adenylyl cyclase and the stimulation of [³⁵S]GTPγS binding.[2] Interestingly, recent studies have highlighted that SNC-80 elicits a particularly robust response in cells co-expressing mu and delta opioid receptors, suggesting a significant role for MOR-DOR heteromers in its mechanism of action.[3][4]

Experimental Protocols

Accurate and reproducible characterization of SNC-80's selectivity profile relies on standardized experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of SNC-80 at the delta, mu, and kappa opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK-293 cells)

-

Radioligand (e.g., [³H]Naltrindole for DOR, [³H]DAMGO for MOR, [³H]U-69,593 for KOR)

-

SNC-80

-

Non-specific binding control (e.g., Naloxone at a high concentration)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Filtration apparatus (e.g., cell harvester with glass fiber filters)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM Naloxone), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of SNC-80 (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (typically for 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the SNC-80 concentration.

-

Determine the IC50 value, which is the concentration of SNC-80 that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, a key step in GPCR signaling, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Objective: To determine the potency (EC50) and efficacy of SNC-80 in activating G proteins via the delta-opioid receptor.

Materials:

-

Cell membranes expressing the delta-opioid receptor

-

[³⁵S]GTPγS

-

GDP

-

SNC-80

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and EDTA)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer

-

GDP (to a final concentration of 10-100 µM)

-

Varying concentrations of SNC-80.

-

Cell membranes (5-20 µg protein/well).

-

For determining basal binding, omit SNC-80.

-

For determining non-specific binding, add unlabeled GTPγS (10 µM) in the presence of a saturating concentration of a standard agonist.

-

-

Initiation and Incubation: Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM). Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat. Wash the filters with ice-cold assay buffer.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding of [³⁵S]GTPγS at each SNC-80 concentration.

-

Plot the specific binding against the logarithm of the SNC-80 concentration to generate a dose-response curve.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the curve.

-

Workflow Diagram:

Signaling Pathways

Upon binding to the delta-opioid receptor, SNC-80 initiates a cascade of intracellular signaling events, primarily through the activation of Gi/o proteins.

Canonical G-Protein Signaling

The primary signaling pathway for DOR activation by SNC-80 involves the following steps:

-

G-Protein Activation: SNC-80 binding induces a conformational change in the DOR, leading to the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

-

Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate.

-

Downstream Effectors:

-

Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ: Modulates the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). It also activates other signaling molecules like phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs).

-

Mu-Delta Opioid Receptor Heteromer Signaling

Recent evidence strongly suggests that SNC-80 can also act on MOR-DOR heteromers, leading to unique signaling properties.[3][4][5][6][7] When these receptors form a complex, SNC-80 binding to the DOR protomer can allosterically modulate the signaling of the MOR protomer, and vice versa. This can result in altered G-protein coupling, downstream effector regulation, and receptor trafficking compared to DOR homomers. The antinociceptive effects of SNC-80 appear to be significantly mediated through these heteromers.[3][4]

Signaling Pathway Diagram:

Conclusion

SNC-80 remains a cornerstone pharmacological tool for investigating the delta-opioid system. While its high selectivity for the delta-opioid receptor over mu and kappa receptors is well-established through binding and functional assays, a growing body of evidence highlights the critical role of mu-delta opioid receptor heteromers in mediating its effects. This adds a layer of complexity to its pharmacological profile that researchers must consider. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for the continued exploration of SNC-80 and the development of novel therapeutics targeting the delta-opioid receptor and its associated complexes.

References

- 1. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. experts.umn.edu [experts.umn.edu]

- 7. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Opioid Research: A Technical Guide to the Discovery and Chemical Synthesis of SNC-80

An in-depth exploration for researchers, scientists, and drug development professionals into the seminal non-peptide delta-opioid receptor agonist, SNC-80.

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological characterization of SNC-80, a pivotal molecule in the study of opioid signaling. Discovered in 1994, SNC-80 was the first non-peptide compound identified as a highly selective agonist for the δ-opioid receptor.[1] This breakthrough opened new avenues for investigating the physiological roles of the δ-opioid receptor and for the development of novel therapeutics with potential analgesic, antidepressant, and anxiolytic effects.[1]

Discovery and Development

SNC-80, chemically known as (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, emerged from a focused research effort to develop non-peptidic ligands for opioid receptors. Its discovery was a significant advancement, offering a tool with improved metabolic stability and bioavailability compared to its peptide-based predecessors. The initial characterization of SNC-80 revealed its high affinity and selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors, a finding that has been consistently replicated in subsequent studies.[2] While initially lauded for its δ-selectivity, more recent research has unveiled a more complex pharmacology, demonstrating that SNC-80 can also potently activate μ-δ opioid receptor heteromers.[3][4][5] This dual activity may contribute to its unique pharmacological profile. Despite its promise in preclinical studies, the clinical development of SNC-80 has been hindered by its potential to induce convulsions at higher doses.[1] Nevertheless, it remains an indispensable pharmacological tool for elucidating the intricacies of opioid receptor function.

Quantitative Pharmacological Data

The pharmacological profile of SNC-80 has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity, functional potency, and antinociceptive efficacy.

Table 1: Opioid Receptor Binding Affinities of SNC-80

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Selectivity (fold) vs. δ | Reference |

| δ (delta) | [³H]Naltrindole | Mouse whole brain | 1.1 | - | [2] |

| μ (mu) | [³H]DAMGO | Mouse whole brain | 545 | 495 | [2] |

| κ (kappa) | [³H]U-69,593 | Mouse whole brain | 273 | 248 | [2] |

| μ-δ heteromer | [³H]DPDPE | HEK293 cells | 52.8 (EC₅₀) | - | [3] |

Table 2: In Vitro Functional Activity of SNC-80

| Assay | Species | IC₅₀ (nM) | Reference |

| Mouse Vas Deferens (MVD) | Mouse | 2.73 | [2] |

| Guinea Pig Ileum (GPI) | Guinea Pig | 5457 | [2] |

Table 3: In Vivo Antinociceptive Activity of SNC-80 (Mouse Warm-Water Tail-Flick Test)

| Route of Administration | A₅₀ (nmol or mg/kg) | 95% Confidence Interval | Reference |

| Intracerebroventricular (i.c.v.) | 104.9 nmol | 63.7-172.7 nmol | [2] |

| Intrathecal (i.th.) | 69 nmol | 51.8-92.1 nmol | [2] |

| Intraperitoneal (i.p.) | 57 mg/kg | 44.5-73.1 mg/kg | [2] |

Chemical Synthesis

The chemical synthesis of SNC-80 is a multi-step process involving the preparation of a chiral piperazine (B1678402) intermediate followed by its coupling to a benzhydryl moiety. The seminal synthesis was reported by Calderon et al. in 1994, with further details on the synthesis of the key chiral intermediate published in 1999.

Synthesis of the Key Intermediate: (-)-1-allyl-(2S,5R)-dimethylpiperazine

A crucial component of the SNC-80 synthesis is the enantiomerically pure (-)-1-allyl-(2S,5R)-dimethylpiperazine. An efficient, large-scale synthesis of this intermediate has been developed, starting from the commercially available trans-2,5-dimethylpiperazine (B131708). This process involves an optical resolution using camphoric acid, followed by an enantioconvergent step to maximize the yield of the desired (-)-enantiomer.

Final Assembly of SNC-80

The final step in the synthesis of SNC-80 involves the coupling of the chiral piperazine intermediate with a suitably functionalized benzhydryl derivative. The following is a generalized representation of the final synthetic step based on the original publications.

Step 1: Preparation of the Benzhydryl Bromide Intermediate

The synthesis begins with the Grignard reaction between 4-formyl-N,N-diethylbenzamide and (3-methoxyphenyl)magnesium bromide to yield the corresponding benzhydryl alcohol. This alcohol is then converted to the benzhydryl bromide.

Step 2: Coupling Reaction

The benzhydryl bromide is then reacted with (-)-1-allyl-(2S,5R)-dimethylpiperazine in a suitable solvent, such as acetonitrile (B52724), in the presence of a base like potassium carbonate, to yield the final product, SNC-80.

Detailed protocols for the synthesis of key intermediates and the final product are provided in the Experimental Protocols section.

Signaling Pathways of SNC-80

SNC-80 exerts its effects by activating specific intracellular signaling cascades upon binding to the δ-opioid receptor and μ-δ opioid receptor heteromers. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).

G-Protein Dependent Signaling

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activated Gβγ subunits can also modulate other downstream effectors, such as ion channels.

β-Arrestin Mediated Signaling and Receptor Internalization

In addition to G-protein signaling, SNC-80 is known to induce the recruitment of β-arrestin 2 to the δ-opioid receptor.[6] This interaction is a key step in receptor desensitization and internalization. Upon β-arrestin 2 binding, the receptor is targeted for endocytosis via clathrin-coated pits. This process serves to attenuate G-protein signaling and can also initiate G-protein independent signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of SNC-80.

Chemical Synthesis of (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC-80)

Materials and Reagents:

-

trans-2,5-Dimethylpiperazine

-

Allyl bromide

-

(-)-Camphoric acid

-

4-Formyl-N,N-diethylbenzamide

-

(3-Methoxyphenyl)magnesium bromide

-

Thionyl chloride

-

Acetonitrile

-

Potassium carbonate

-

Standard laboratory glassware and purification apparatus

Procedure:

Part 1: Synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine

-

Allylation of trans-2,5-dimethylpiperazine: To a solution of trans-2,5-dimethylpiperazine in a suitable solvent such as acetone, add allyl bromide dropwise at room temperature. The reaction mixture is then refluxed to yield a mixture of mono- and di-allylated products.

-

Optical Resolution: The crude product from the previous step is subjected to optical resolution using (-)-camphoric acid. The diastereomeric salts are separated by fractional crystallization to isolate the salt of the desired (-)-1-allyl-(2S,5R)-dimethylpiperazine enantiomer.

-

Liberation of the Free Base: The resolved salt is treated with a base, such as sodium hydroxide, to liberate the free amine, (-)-1-allyl-(2S,5R)-dimethylpiperazine. The product is then extracted and purified.

Part 2: Synthesis of the Benzhydryl Bromide Intermediate

-

Grignard Reaction: 4-Formyl-N,N-diethylbenzamide is reacted with (3-methoxyphenyl)magnesium bromide in an ethereal solvent (e.g., THF) to form the corresponding benzhydryl alcohol.

-

Conversion to Bromide: The resulting alcohol is treated with a brominating agent, such as thionyl bromide or phosphorus tribromide, to yield the benzhydryl bromide intermediate.

Part 3: Final Coupling Reaction

-

A solution of (-)-1-allyl-(2S,5R)-dimethylpiperazine and the benzhydryl bromide intermediate in acetonitrile is treated with potassium carbonate.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then worked up by filtering the inorganic salts and evaporating the solvent. The crude product is purified by column chromatography to yield SNC-80 as a crystalline solid.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of SNC-80 for opioid receptors.

Materials and Reagents:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)

-

Radioligand (e.g., [³H]Naltrindole for δ-receptors, [³H]DAMGO for μ-receptors, [³H]U-69,593 for κ-receptors)

-

SNC-80

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., naloxone)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of SNC-80 in assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of SNC-80.

-

Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of SNC-80 to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Mouse Vas Deferens (MVD) and Guinea Pig Ileum (GPI) Assays

Objective: To determine the in vitro functional potency (IC₅₀) of SNC-80.

Materials and Reagents:

-

Male mice and guinea pigs

-

Organ bath setup with physiological salt solution (e.g., Krebs solution)

-

Electrodes for electrical field stimulation

-

SNC-80

-

Force transducer and data acquisition system

Procedure:

-

Isolate the vas deferens from a mouse or a section of the ileum from a guinea pig and mount it in an organ bath containing oxygenated physiological salt solution at 37°C.

-

Apply electrical field stimulation to induce twitch contractions of the tissue.

-

Once a stable baseline of contractions is established, add cumulative concentrations of SNC-80 to the organ bath.

-

Record the inhibition of the twitch response at each concentration.

-

Plot the percentage of inhibition against the log concentration of SNC-80 to determine the IC₅₀ value.

Mouse Warm-Water Tail-Flick Test

Objective: To determine the in vivo antinociceptive activity (A₅₀) of SNC-80.

Materials and Reagents:

-

Male mice

-

Water bath maintained at a constant temperature (e.g., 52°C)

-

Timer

-

SNC-80 solution for administration (i.c.v., i.th., or i.p.)

Procedure:

-

Administer SNC-80 to the mice via the desired route.

-

At various time points after administration, immerse the distal portion of the mouse's tail into the warm water bath.

-

Record the latency for the mouse to flick its tail out of the water. A cut-off time is used to prevent tissue damage.

-

Determine the maximum possible effect (%MPE) for each animal at each time point.

-

Plot the %MPE against the log dose of SNC-80 to determine the A₅₀ value (the dose that produces 50% of the maximum possible effect).

References

- 1. researchgate.net [researchgate.net]

- 2. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Effects of SNC80 on Rodent Behavior: A Technical Guide

An In-depth Examination of the Preclinical Profile of a Selective Delta-Opioid Receptor Agonist

SNC80, a non-peptidic, selective delta-opioid receptor (DOR) agonist, has been the subject of extensive preclinical research to elucidate its therapeutic potential and underlying mechanisms of action. This technical guide provides a comprehensive overview of the in vivo effects of SNC80 on rodent behavior, with a focus on its analgesic, anxiolytic, antidepressant, and locomotor activities. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Core Behavioral Effects of SNC80 in Rodents

SNC80 exerts a range of dose-dependent effects on rodent behavior, primarily mediated through its interaction with the delta-opioid receptor. These effects are often complex and can be influenced by the experimental conditions, rodent species and strain, and the specific behavioral paradigm employed.

Analgesic Properties

SNC80 has demonstrated significant antinociceptive effects in various rodent models of pain. It has been shown to be effective against thermal, mechanical, and inflammatory pain.[1][2][3] The analgesic effects are observed following intracerebroventricular (i.c.v.), intrathecal (i.th.), and intraperitoneal (i.p.) administration.[3] Interestingly, the antihyperalgesic effects of DOR agonists like SNC80 are enhanced in rats under inflammatory pain conditions.[4] While SNC80 is a selective DOR agonist, some studies suggest that its maximal antinociceptive effects may involve heteromeric μ–δ opioid receptors.[5][6]

Anxiolytic and Antidepressant-like Activities

A significant body of evidence supports the anxiolytic and antidepressant-like potential of SNC80. In rodent models of anxiety, such as the elevated plus-maze, SNC80 dose-dependently increases the time spent in the open arms, an effect that is reversible by the selective delta-opioid receptor antagonist naltrindole.[7][8] Furthermore, SNC80 has been shown to attenuate conditioned suppression of locomotor activity in the conditioned fear stress test.[7][8]

In models of depression, SNC80 reduces immobility time in the forced swimming test in both mice and rats, indicative of an antidepressant-like effect.[7][8][9] These effects are also antagonized by naltrindole.[7][8] Notably, the antidepressant-like effects of SNC80 appear to be persistent, as tolerance does not develop to this effect with repeated administration.[10] Moreover, subchronic treatment with SNC80 has been shown to reverse behavioral abnormalities and serotonergic deficits in the olfactory bulbectomized rat model of depression.[11] The potency of SNC80's antidepressant-like effects is enhanced in rats experiencing inflammatory pain.[4]

Effects on Locomotor Activity

The impact of SNC80 on locomotor activity in rodents is complex and often biphasic. In non-habituated rats, SNC80 can induce an initial decrease in exploratory activity, which may be associated with anxiogenic-like signs, followed by a stimulant effect on locomotion.[12][13] In habituated rats, SNC80 generally causes an increase in locomotor activity.[12][13] The locomotor-stimulating effects of SNC80 are mediated by delta-opioid receptors in the forebrain.[14] Tolerance develops to the locomotor-stimulating effects of SNC80 with repeated administration.[10]

Rewarding and Reinforcing Properties

SNC80 has been shown to possess rewarding properties, as evidenced by its ability to induce conditioned place preference in rodents.[15] This suggests a potential for abuse, a characteristic often associated with opioid agonists. The rewarding effects of SNC80 are thought to be mediated through interactions with the dopaminergic system.[15] Specifically, SNC80 can enhance amphetamine-mediated dopamine (B1211576) efflux from the striatum.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the behavioral effects of SNC80 in rodents.

Table 1: Antidepressant-like and Anxiolytic Effects of SNC80

| Behavioral Test | Species/Strain | Route | Dose Range (mg/kg) | Key Findings | Reference |

| Forced Swimming Test | ICR Mice | i.p. | 1 - 10 | Significantly reduced the duration of immobility. | [7] |

| Elevated Plus-Maze | ICR Mice | i.p. | 1 - 10 | Dose-dependently and significantly increased the time spent in the open arms. | [7] |

| Conditioned Fear Stress | ICR Mice | s.c. | 1 - 3 | Completely attenuated the conditioned suppression of locomotor activity. | [9] |

| Forced Swim Test | Sprague-Dawley Rats | i.c.v. | 10 - 100 µg | Dose-dependently produced antidepressant-like effects. Potency enhanced in inflammatory pain state. | [4] |

| Olfactory Bulbectomy Model | Rats | s.c. | 1 - 10 | Subchronic treatment reversed hyperemotionality and anxiety-like behaviors. | [11] |

Table 2: Effects of SNC80 on Locomotor Activity

| Experimental Condition | Species/Strain | Route | Dose Range (nmol) | Key Findings | Reference |

| Non-habituated | Sprague-Dawley Rats | i.c.v. | 30 - 400 | Induced a dose-dependent biphasic effect: initial decrease followed by an increase in locomotor activity. | [12] |

| Habituated | Sprague-Dawley Rats | i.c.v. | 10 - 300 | Caused significant increases in locomotor activity. | [12] |

| Home Cage Activity | Sprague-Dawley Rats | s.c. | 3.2 - 32 mg/kg | Dose-dependently increased locomotor activity. Tolerance developed with repeated administration. | [10] |

Table 3: Analgesic Effects of SNC80

| Pain Model | Species/Strain | Route | Dose Range | Key Findings | Reference |

| Warm-Water Tail-Flick | ICR Mice | i.c.v. | 63.7 - 172.7 nmol | Produced dose- and time-related antinociception. | [3] |

| Hot-Plate Test | ICR Mice | i.c.v. | 60.3 - 140.0 nmol | Produced dose- and time-related antinociception. | [3] |

| Inflammatory Pain (CFA) | Rats | i.c.v. | - | Reversed hyperalgesia. | [2] |

| Tail Flick Assay | Rats | i.c.v. | - | Increased response latencies to a sub-maximal level. | [2] |

| Tail Flick Assay | Wild-type Mice | i.t. | ED₅₀ = 53.6 nmol | Antinociceptive activity was reduced in μ- and δ-opioid receptor knockout mice. | [5] |

Experimental Protocols

Forced Swimming Test

The forced swimming test is a widely used model to screen for antidepressant-like activity.

-

Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Mice are individually placed in the cylinder for a period of 6 minutes. The duration of immobility (defined as the time the mouse remains floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test.

-

Drug Administration: SNC80 or vehicle is typically administered intraperitoneally (i.p.) 30 minutes before the test.

-

Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Elevated Plus-Maze

The elevated plus-maze is a common behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: The maze consists of four arms (e.g., 30 cm long, 5 cm wide) arranged in a plus shape and elevated above the floor (e.g., 40 cm). Two opposite arms are enclosed by high walls (closed arms), while the other two are open.

-

Procedure: Each mouse is placed in the center of the maze facing an open arm and is allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

-

Drug Administration: SNC80 or vehicle is administered i.p. 30 minutes prior to the test.

-

Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Locomotor Activity Measurement

Locomotor activity is assessed to determine the stimulant or sedative effects of a compound.

-

Apparatus: Rodents are placed in an open-field arena or their home cage equipped with infrared beams or video tracking software to monitor movement.

-

Procedure: After habituation to the testing environment (for habituated studies), SNC80 or vehicle is administered, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.

-

Drug Administration: SNC80 can be administered via various routes, including i.c.v. or systemic injections (s.c., i.p.).

-

Data Analysis: An increase in locomotor counts compared to the vehicle group indicates a stimulant effect, while a decrease suggests a sedative or anxiogenic-like effect.

Signaling Pathways and Experimental Workflows

SNC80 Signaling Pathway

SNC80 exerts its effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of DORs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including ion channels and protein kinases, ultimately leading to changes in neuronal excitability and neurotransmitter release.

Caption: Simplified signaling cascade following SNC80 activation of the delta-opioid receptor.

Experimental Workflow for Assessing Antidepressant-like Effects

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like properties of SNC80 in rodents.

Caption: Standard experimental workflow for preclinical evaluation of antidepressant-like drugs.

Adverse Effects and Therapeutic Considerations

Despite its promising therapeutic profile, SNC80 is associated with some adverse effects, most notably convulsive-like behaviors, including tremors, at higher doses.[16][17] Tolerance also develops to some of its effects, such as locomotor stimulation, with repeated use.[10] These observations highlight the need for the development of new delta-opioid receptor agonists with an improved safety profile. Indeed, newer compounds like KNT-127 have been shown to produce antidepressant-like and antinociceptive effects without the convulsive side effects of SNC80.[16]

Conclusion

SNC80 has been a pivotal pharmacological tool for understanding the role of the delta-opioid receptor system in regulating a wide array of behaviors in rodents. The extensive preclinical data demonstrate its potent analgesic, anxiolytic, and antidepressant-like effects. However, the complex locomotor effects and the potential for convulsions and reward necessitate careful consideration for its therapeutic development. This technical guide provides a consolidated resource of the in vivo behavioral pharmacology of SNC80, offering valuable insights for the ongoing research and development of novel therapeutics targeting the delta-opioid receptor.

References

- 1. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists | PLOS One [journals.plos.org]

- 2. Antihyperalgesic effects of δ opioid agonists in a rat model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced antidepressant-like effects of a delta opioid receptor agonist, SNC80, in rats under inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential anxiolytic and antidepressant-like activities of SNC80, a selective delta-opioid agonist, in behavioral models in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Behavioral Tolerance to the δ-Opioid Agonist SNC80 ([(+)-4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effects of delta agonists on locomotor activity in habituated and non-habituated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel anxiogenic role for the delta opioid receptor expressed in GABAergic forebrain neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A selective delta opioid receptor agonist SNC80, but not KNT-127, induced tremor-like behaviors via hippocampal glutamatergic system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of SNC-80: A Technical Guide for Researchers

An In-depth Examination of a Selective Delta-Opioid Receptor Agonist

SNC-80 is a potent and selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor), which has been instrumental in elucidating the physiological and pathological roles of this receptor subtype. Since its development, SNC-80 has been widely utilized as a pharmacological tool in preclinical research to investigate the potential therapeutic applications of delta-opioid receptor modulation in pain, depression, anxiety, and other neurological disorders. This technical guide provides a comprehensive overview of the pharmacological properties of SNC-80, including its receptor binding and functional activity, in vivo effects, and the underlying signaling mechanisms. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Core Pharmacological Properties: Receptor Binding and Functional Activity

SNC-80 exhibits high affinity and selectivity for the δ-opioid receptor. Its pharmacological profile has been characterized through a variety of in vitro assays, with key quantitative data summarized in the tables below.

Table 1: Receptor Binding Affinity of SNC-80

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| δ-opioid | [³H]Naltrindole | Mouse whole brain | 1.78 | [1] |

| δ-opioid | Not Specified | Not Specified | 0.18 | [2] |

| μ-opioid | [³H]DAMGO | Mouse whole brain | >1000 | Not Specified |

| κ-opioid | [³H]U69,593 | Mouse whole brain | >1000 | Not Specified |

Table 2: Functional Potency of SNC-80

| Assay | Preparation | Parameter | Value (nM) | Reference |

| Mouse Vas Deferens | Isolated tissue | IC₅₀ | 2.73 | [2][3] |

| Guinea Pig Ileum | Isolated tissue | IC₅₀ | 5457 | [3] |

| [³⁵S]GTPγS Binding | SH-SY5Y cell membranes | EC₅₀ | 32 | [4][5] |

| μ-δ Heteromer Activation | HEK293 cells | EC₅₀ | 52.8 | [2] |

SNC-80's high selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors is a key characteristic that has made it a valuable research tool.[3] Interestingly, emerging evidence indicates that SNC-80 also potently activates μ-δ opioid receptor heteromers, which may contribute to its unique pharmacological profile.[2]

In Vivo Pharmacology: Therapeutic Potential and Adverse Effects

In preclinical animal models, SNC-80 has demonstrated a range of physiological effects, highlighting the therapeutic potential of targeting the delta-opioid receptor. However, it is also associated with certain adverse effects, particularly at higher doses.

Antinociceptive Effects

SNC-80 produces significant antinociception in various models of pain. This effect has been observed after intracerebroventricular (i.c.v.), intrathecal (i.th.), and intraperitoneal (i.p.) administration in the mouse warm-water tail-flick test and the hot-plate test.[3] The antinociceptive actions of SNC-80 are believed to be mediated, at least in part, through the activation of the L-arginine/nitric oxide/cyclic GMP (cGMP) pathway.[6]

Antidepressant and Anxiolytic-like Effects

SNC-80 has shown antidepressant-like activity in the forced swim test, where it significantly reduces the duration of immobility in rodents.[7][8] Furthermore, in the elevated plus-maze test, SNC-80 has demonstrated anxiolytic-like effects by increasing the time spent in the open arms of the maze.[7] These behavioral effects are reversible by the selective delta-opioid receptor antagonist, naltrindole, confirming the involvement of the delta-opioid receptor.[7]

Convulsant Effects

A significant limitation of SNC-80 for potential clinical development is its pro-convulsant activity at high doses.[9] This adverse effect has spurred the development of newer delta-opioid receptor agonists with a more favorable safety profile.

Signaling Pathways Activated by SNC-80

The pharmacological effects of SNC-80 are initiated by its binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.

Caption: Signaling pathways activated by SNC-80 binding to the δ-opioid receptor.

Upon binding of SNC-80, the delta-opioid receptor primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] The receptor also recruits β-arrestin, which can initiate G-protein-independent signaling cascades.[10] Downstream of G-protein activation and β-arrestin recruitment, SNC-80 has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[9] Furthermore, the peripheral antinociceptive effects of SNC-80 involve the activation of the L-arginine/nitric oxide/cGMP pathway.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to reliably assess the pharmacological properties of SNC-80 and related compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of SNC-80 for the delta-opioid receptor.

Caption: Workflow for a radioligand binding assay to determine SNC-80 affinity.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the delta-opioid receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of radioligand (e.g., [³H]naltrindole), and the membrane suspension.

-

Non-specific Binding: A high concentration of a non-labeled ligand (e.g., naloxone), the radioligand, and the membrane suspension.

-

Competition: Increasing concentrations of SNC-80, the radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the SNC-80 concentration. Determine the IC₅₀ value (the concentration of SNC-80 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of SNC-80 to activate G-proteins coupled to the delta-opioid receptor.

References

- 1. Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. delta-Opioid receptor agonist SNC80 elicits peripheral antinociception via delta(1) and delta(2) receptors and activation of the l-arginine/nitric oxide/cyclic GMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential anxiolytic and antidepressant-like activities of SNC80, a selective delta-opioid agonist, in behavioral models in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced antidepressant-like effects of a delta opioid receptor agonist, SNC80, in rats under inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 10. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

SNC-80: A Technical Guide for Investigating Pain Pathways

For Researchers, Scientists, and Drug Development Professionals

SNC-80, a non-peptidic small molecule, has been a cornerstone research tool for elucidating the role of the delta-opioid receptor (DOR) in nociception and analgesia for nearly two decades. Its high selectivity for the DOR over other opioid receptors has made it invaluable in preclinical studies. This technical guide provides an in-depth overview of SNC-80's mechanism of action, its application in various pain models, detailed experimental protocols, and a summary of key quantitative data.

Core Mechanism of Action: Beyond a Simple Agonist

Initially characterized as a highly selective DOR agonist, with a 500-fold greater selectivity for DOR over the mu-opioid receptor (MOR), recent research has unveiled a more complex pharmacology.[1] While SNC-80's analgesic effects are primarily mediated through DOR activation, evidence increasingly points to the crucial involvement of mu-opioid receptor-delta-opioid receptor (MOR-DOR) heteromers.[2] Studies in knockout mice have demonstrated that the antinociceptive activity of SNC-80 is diminished in animals lacking either MOR or DOR, suggesting that the formation of this heterodimeric complex is essential for its maximal efficacy.[2] It is hypothesized that SNC-80 selectively targets the DOR protomer within the MOR-DOR heteromer, leading to the activation of the complex and subsequent downstream signaling.[2]

The downstream signaling cascades initiated by SNC-80 binding are multifaceted. In the spinal cord, intrathecal administration of SNC-80 has been shown to inhibit the release of substance P, a key neurotransmitter in pain transmission, from primary afferent terminals.[1][3][4] This effect is mediated through a naltrindole-sensitive mechanism, confirming the involvement of DORs.[1][3] Furthermore, the peripheral antinociceptive effects of SNC-80 involve the activation of the L-arginine/nitric oxide/cyclic GMP (cGMP) pathway.[5][6] Blockers of this pathway have been shown to reverse the analgesic effects of SNC-80.[5] Additionally, central antinociception induced by SNC-80 is mediated by the activation of Ca2+-activated Cl- channels.[7][8]

Preclinical Applications in Pain Research

SNC-80 has been extensively evaluated in a variety of preclinical pain models, demonstrating efficacy in inflammatory and neuropathic pain states.

Inflammatory Pain Models

-

Carrageenan-Induced Paw Edema: In this model of acute inflammation, SNC-80 has been shown to attenuate tactile allodynia, a key symptom of inflammatory pain.[1][3]

-

Formalin Test: This model, which assesses both acute and tonic pain, has revealed that SNC-80 can significantly reduce both the early (phase 1) and late (phase 2) phases of formalin-induced flinching behavior.[1][3]

Neuropathic Pain Models

While less extensively documented in the provided search results, the principles of tactile allodynia assessment are directly applicable to neuropathic pain models.

Quantitative Data Summary

The following tables summarize the effective doses of SNC-80 in various preclinical pain models.

| Pain Model | Species | Route of Administration | Effective Dose | Effect | Reference |

| Carrageenan-Induced Allodynia | Rat | Intrathecal | 200 μg | Reversal of tactile allodynia | [1] |

| Formalin Test (Phase 2) | Rat | Intrathecal | 200 μg | Significant reduction in paw flinches | [1] |

| Prostaglandin E2-Induced Hyperalgesia | Rat | Intraplantar | 20-80 μ g/paw | Dose-dependent decrease in hyperalgesia | [9] |

| Tail-Flick Test | Mouse | Intracerebroventricular | 4 µg | Central antinociception | [7] |

| Tail-Flick Assay | Mouse | Intrathecal (cumulative) | ED50 = 49 nmol (WT C57/129), 53.6 nmol (WT C57BL/6), 131 nmol (μ-KO), 327 nmol (δ-KO) | Antinociception, with reduced potency in knockout mice | [2] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To induce a model of acute inflammation to assess the anti-allodynic effects of SNC-80.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Carrageenan (1% w/v in sterile saline)

-

SNC-80 solution

-

Von Frey filaments

-

Testing chambers with a wire mesh floor

Procedure:

-

Acclimate rats to the testing environment and handling for at least 2 days prior to the experiment.

-

On the day of the experiment, establish a baseline tactile sensitivity for each rat using the von Frey test (see protocol below).

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.[10]

-

Administer SNC-80 or vehicle at the desired time point (e.g., 60 minutes after carrageenan injection).[1]

-

Assess tactile allodynia using the von Frey test at various time points post-SNC-80 administration (e.g., 120, 150, and 180 minutes).[1]

Von Frey Test for Tactile Allodynia

Objective: To measure the mechanical withdrawal threshold in response to a punctate stimulus.

Materials:

-

Set of calibrated von Frey filaments (e.g., Stoelting)

-

Testing chambers with a wire mesh floor

Procedure:

-

Place the animal in the testing chamber and allow it to acclimate for 15-30 minutes.[11]

-

Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the range.

-

Apply the filament with enough force to cause a slight buckling and hold for 6-8 seconds.[12]

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the "up-down" method to determine the 50% withdrawal threshold.[12][13] If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

-

The 50% withdrawal threshold is calculated based on the pattern of positive and negative responses.

Formalin Test in Rodents

Objective: To assess the analgesic effects of SNC-80 on both acute and tonic pain.

Materials:

-

Mice or rats

-

Formalin solution (e.g., 1-5% in saline)

-

Observation chambers

-

Timer

Procedure:

-

Acclimate the animals to the observation chambers.

-

Administer SNC-80 or vehicle at the desired pretreatment time.

-

Inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of the hind paw.[14][15]

-

Immediately place the animal back into the observation chamber and start the timer.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw.[14][15]

-

The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).[15]

Tail-Flick Test

Objective: To measure the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.

Materials:

-

Tail-flick apparatus (radiant heat source)

-

Animal restrainer

Procedure:

-

Gently restrain the animal with its tail exposed.

-

Position the tail over the radiant heat source.

-

Activate the heat source and start the timer.

-

The timer automatically stops when the animal flicks its tail.[16][17]

-

A cut-off time is set to prevent tissue damage.[18]

-

The latency to tail flick is recorded as a measure of the pain threshold.

NK1 Receptor Internalization Assay in Spinal Cord

Objective: To measure the release of substance P in the dorsal horn by quantifying the internalization of its receptor, the NK1 receptor.

Materials:

-

Spinal cord tissue sections

-

Primary antibody against NK1 receptor

-

Fluorescently labeled secondary antibody

-

Confocal microscope

Procedure:

-

Following behavioral testing (e.g., formalin test), perfuse the animal and collect the lumbar spinal cord.

-

Prepare spinal cord sections for immunohistochemistry.

-

Incubate the sections with a primary antibody specific for the NK1 receptor.

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize the sections using a confocal microscope.

-

Quantify the number of neurons in the superficial dorsal horn exhibiting NK1 receptor internalization (visible as fluorescently labeled endosomes within the cytoplasm).[19][20][21]

Signaling Pathways and Experimental Workflows

SNC-80 Signaling in Dorsal Horn Neurons

SNC-80 and MOR-DOR Heteromer Signaling

Peripheral Antinociception via L-arginine/NO/cGMP Pathway

Experimental Workflow for Preclinical Pain Studies

References

- 1. Effects of Intrathecal SNC80, a Delta Receptor Ligand, on Nociceptive Threshold and Dorsal Horn Substance P Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of intrathecal SNC80, a delta receptor ligand, on nociceptive threshold and dorsal horn substance p release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. delta-Opioid receptor agonist SNC80 elicits peripheral antinociception via delta(1) and delta(2) receptors and activation of the l-arginine/nitric oxide/cyclic GMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. δ-Opioid receptor agonist SNC80 induces central antinociception mediated by Ca2+ -activated Cl- channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Delta-opioid receptor agonist SNC80 induces peripheral antinociception via activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 11. biomed-easy.com [biomed-easy.com]

- 12. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 13. Quantitative assessment of tactile allodynia in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tail flick test - Wikipedia [en.wikipedia.org]

- 17. web.mousephenotype.org [web.mousephenotype.org]

- 18. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 19. biorxiv.org [biorxiv.org]

- 20. Neurokinin 1 Receptor Internalization in Spinal Cord Slices Induced by Dorsal Root Stimulation Is Mediated by NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Delta-Opioid Receptor Agonist SNC 80: A Technical Guide for Anxiety Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNC 80 is a non-peptidic, selective delta-opioid receptor (DOR) agonist that has garnered significant interest in the field of neuroscience, particularly for its potential anxiolytic and antidepressant-like properties.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical anxiety research models. It is designed to equip researchers with the detailed information necessary for designing and executing robust experimental studies.

Chemical Properties and Receptor Profile

This compound, with the chemical name (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, is a highly selective agonist for the delta-opioid receptor. Its selectivity for the DOR over mu- and kappa-opioid receptors is a key characteristic that minimizes the side effects associated with traditional opioid compounds.[3]

Quantitative Data: Receptor Binding and Potency

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| δ-Opioid Receptor | 1.78 nM | Mouse whole-brain membranes | [2] |

| μ-Opioid Receptor | 881 nM | Mouse whole-brain membranes | [2] |

| κ-Opioid Receptor | 441 nM | Mouse whole-brain membranes | [2] |

| Functional Potency (IC50/EC50) | |||

| Inhibition of Contractions (IC50) | 2.73 nM | Mouse vas deferens | [3] |

| μ/δ Receptor Heteromer Activation (EC50) | 52.8 nM | In vitro assay | |

| In Vivo Efficacy (A50) | |||

| Antinociception (i.c.v.) | 104.9 nmol | Mouse warm-water tail-flick | [3] |

| Antinociception (i.th.) | 69 nmol | Mouse warm-water tail-flick | [3] |

| Antinociception (i.p.) | 57 mg/kg | Mouse warm-water tail-flick | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of delta-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, this compound initiates a cascade of intracellular signaling events. While traditionally known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, recent research suggests a more complex signaling profile. There is evidence for this compound-mediated activation of μ-δ opioid receptor heteromers, which may contribute to its unique pharmacological profile.[4][5]

Figure 1: Simplified signaling pathway of this compound upon binding to the delta-opioid receptor.

Role in Anxiety Research Models

This compound has been demonstrated to produce consistent anxiolytic-like effects in a variety of preclinical models of anxiety. These models are crucial for understanding the neurobiology of anxiety and for the primary screening of novel anxiolytic compounds.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Animals: Adult male rodents (mice or rats) are commonly used.

-

Drug Administration:

-

Dose Range: 1-10 mg/kg for rats (subcutaneous) and mice (intraperitoneal).[6] The specific dose should be determined based on pilot studies.

-

Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common.[6]

-

Timing: Administer this compound 30 minutes before placing the animal on the maze.[2]

-

-

Procedure:

-

Habituate the animal to the testing room for at least 60 minutes prior to the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session using a video camera for later analysis.

-

-

Data Analysis:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled to assess for effects on locomotor activity.

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

-

Figure 2: Experimental workflow for the Elevated Plus Maze test with this compound administration.

Conditioned Fear Stress Test

The conditioned fear stress test assesses anxiety and fear memory by pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild foot shock.

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.

-

Animals: Adult male mice are frequently used.

-

Procedure:

-

Day 1: Conditioning:

-

Place the mouse in the conditioning chamber.

-

After a habituation period (e.g., 2 minutes), present the CS (e.g., a 30-second tone).

-

Co-terminate the CS with the US (e.g., a 2-second, 0.5 mA foot shock).

-

Repeat the pairing for a set number of trials.

-

-

Day 2: Contextual Fear Testing:

-

Place the mouse back into the same chamber without presenting the CS or US.

-

Measure freezing behavior (complete immobility except for respiration) for a defined period (e.g., 5 minutes).

-

-

Day 3: Cued Fear Testing:

-

Drug Administration: Administer this compound (e.g., 3 mg/kg, s.c.) 30 minutes before the test.[2]

-

Place the mouse in a novel context (different chamber).

-

After a baseline period, present the CS (tone) without the US.

-

Measure freezing behavior during the CS presentation.

-

-

-

Data Analysis:

-

Percentage of time spent freezing in response to the context and the cue.

-

A reduction in freezing behavior following this compound administration suggests an anxiolytic or fear-reducing effect.

-

Figure 3: Experimental workflow for the Conditioned Fear Stress test with this compound.

Considerations and Potential Confounds

-

Locomotor Activity: this compound can influence locomotor activity, which may confound the interpretation of results from anxiety tests.[7] It is crucial to include an independent measure of locomotion (e.g., an open field test) to differentiate between anxiolytic effects and general changes in activity.

-

Dose-Response Relationship: The effects of this compound are often dose-dependent.[1][8] Researchers should establish a full dose-response curve to identify the optimal anxiolytic dose without inducing sedative or other confounding effects.

-

Biphasic Effects: Some studies have reported biphasic effects of delta-opioid agonists on locomotor activity, with lower doses causing depression and higher doses leading to stimulation.[7] Careful dose selection and observation are therefore critical.

-

Convulsant Activity: At higher doses, this compound has been shown to have pro-convulsant effects in some animal models.[8] This is a significant consideration for dose selection and animal welfare.

Conclusion